molecular formula C14H11F2NO B8598394 1-(4-Fluoro-phenyl)-2-(4-fluoro-phenylamino)-ethanone

1-(4-Fluoro-phenyl)-2-(4-fluoro-phenylamino)-ethanone

Cat. No. B8598394
M. Wt: 247.24 g/mol
InChI Key: ZXWAEGBFPDWXMG-UHFFFAOYSA-N
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Patent
US08937176B2

Procedure details

1.3 mL 4-fluoroaniline was added to 1 g 2-bromo-4-fluoroacetophenone in 20 mL THF. The reaction was stirred 3 h at RT and 4 h at 40° C. The mixture was filtered and the filtrate diluted with ethyl acetate and extracted with water. The organic layer was dried and evaporated. Diisopropylether was added to the residue. The precipitate was filtered and dried to yield 0.42 g desired product. Rt: 1.53 min (method B), (M+H)+: 248
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH:9]1[C:14]([C:15]([CH2:17]Br)=[O:16])=[CH:13][CH:12]=[C:11]([F:19])[CH:10]=1>C1COCC1>[F:19][C:11]1[CH:12]=[CH:13][C:14]([C:15](=[O:16])[CH2:17][NH:6][C:5]2[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 3 h at RT and 4 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Diisopropylether was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CNC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.